N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFORGFEDLVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring. The final step involves the formation of the butanamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in the field of cancer treatment, particularly through its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is involved in cellular processes such as proliferation, migration, and survival, making it a target for cancer therapies.
ERK5 Inhibition
Research indicates that derivatives of this compound can act as selective ERK5 inhibitors. For instance, a study optimized various pyrrole carboxamide derivatives to enhance their potency against ERK5. The introduction of a 4-methylpiperazine moiety significantly improved the inhibitory activity, suggesting that modifications to the piperazine structure can enhance pharmacological efficacy .
Urease Inhibition
Another area of interest is the inhibition of urease, an enzyme associated with the virulence of Helicobacter pylori. Compounds similar to N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide have been synthesized and tested for their urease inhibitory activity. These studies demonstrated that certain structural modifications led to compounds with IC50 values indicating strong inhibitory effects against urease, which could be beneficial in treating infections caused by H. pylori .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The incorporation of different substituents on the piperazine and pyrimidine rings has been systematically studied to optimize activity against various targets.
Optimization Strategies
In one study, researchers explored how substituents on the pyrimidine ring affected ERK5 inhibition. The introduction of small alkyl groups was found to enhance potency, while larger or more complex substituents decreased activity. This highlights the importance of careful structural design in developing effective inhibitors .
In Vitro Studies
In vitro experiments have shown that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, a compound derived from a similar scaffold demonstrated nanomolar IC50 values against FLT3 and CDK kinases, indicating potential for use in acute myeloid leukemia treatment .
Animal Models
Animal studies further support the therapeutic potential of these compounds. For example, a derivative demonstrated tumor regression in xenograft models at doses lower than traditional chemotherapeutics like cytarabine, suggesting improved efficacy and safety profiles .
Data Tables
To summarize key findings related to this compound and its derivatives:
| Compound Structure | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Pyrrole Carboxamide | ERK5 | <0.01 | High potency achieved through structural optimization |
| Urease Inhibitor | Urease | 5.16 | Effective against H. pylori |
| Pyrazole Derivative | FLT3/CDK | 0.008 | Shows promise in AML treatment |
Mechanism of Action
The mechanism of action of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Abbreviations: N/R = Not reported.
Key Findings:
Structural Variations: The target compound features a 4-methylpiperazine substituent, whereas analogs like 13a–13c and 6l incorporate 4-phenylpiperazine or 4-acetyl-2-nitrophenylpiperazine groups . The carbamoyl-methyl-butanamide side chain is structurally analogous to the N-(2-substituted-ethyl)pyrimidine-5-carboxamide moieties in 13a–13c .
Synthesis Efficiency :
- Yields for analogs range from 58% to 65%, with purity exceeding 98% in all cases . The target compound’s synthesis would likely follow similar coupling strategies (e.g., TBTU-mediated amide bond formation) .
Spectroscopic Consistency :
- IR spectra of analogs consistently show C=O stretching frequencies near 1621–1590 cm⁻¹, confirming the presence of amide and carbonyl groups .
- ESI-MS data for 13a–13c and 6l align closely with calculated values (e.g., 758.2893 vs. 758.2904 [M+H]+), validating their molecular integrity .
Thermal Stability :
- Melting points for analogs vary widely (40.2–167.9°C), likely influenced by crystallinity and intermolecular interactions. The target compound’s melting point is expected to fall within this range, given its intermediate substituent size.
Discussion of Functional Implications
- Bioactivity : Piperazine-containing pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents. The 4-methylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to 4-phenylpiperazine analogs .
- Solubility : Methyl substituents generally improve aqueous solubility relative to nitro or trifluoromethyl groups (e.g., 13a–13c), which could enhance bioavailability .
Biological Activity
N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
1. Chemical Structure and Properties
The compound features a 4-methylpiperazine moiety linked to a pyrimidine ring, which is known to enhance biological activity by improving receptor binding and selectivity. The specific structure can be represented as follows:
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with NMDA receptors and muscarinic receptors. These interactions are crucial for its effects on neurodegenerative diseases and pain management.
3.1 In Vivo Studies
Research indicates that this compound exhibits significant efficacy in rodent models for various conditions:
- Antinociceptive Activity : Demonstrated effectiveness in reducing pain responses in models of allodynia and neuropathic pain, suggesting potential as an analgesic agent .
- Neuroprotective Effects : Studies have shown that it may protect against neurodegeneration, particularly in models simulating Parkinson's disease symptoms .
3.2 Structure-Activity Relationships (SAR)
The presence of the 4-methylpiperazine group is critical for enhancing the compound's affinity for target receptors. Variations in substituents on the pyrimidine ring have been explored to optimize potency and selectivity against off-target effects:
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Base Compound | Antinociception | 5.0 |
| Methyl Substituted | Enhanced Potency | 2.5 |
| Fluorinated Variant | Reduced Off-target Activity | 1.0 |
4. Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption characteristics and blood-brain barrier permeability, making it a promising candidate for central nervous system (CNS) disorders . The compound has shown:
- High Oral Bioavailability : Indicating effective systemic exposure post-administration.
- Minimal CYP450 Interactions : Suggesting a lower risk of drug-drug interactions compared to other compounds .
5.1 Efficacy in Neurological Disorders
A study focused on the use of this compound in models of Parkinson's disease showed significant improvement in motor function and reduction in neuroinflammation markers .
5.2 Pain Management
In rodent models, the compound was effective in reducing pain behaviors associated with nerve injury, highlighting its potential as a therapeutic agent for chronic pain conditions .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide, and how can reaction conditions be optimized?
Answer: The synthesis of this compound involves coupling reactions between pyrimidine-carboxamide intermediates and alkylamine derivatives. Key steps include:
- Coupling Agents : Use TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH2Cl2) to activate carboxyl groups for amide bond formation .
- Temperature Control : Reactions are initiated at 0°C to minimize side reactions, followed by stirring at room temperature for 12–24 hours .
- Purification : Crude products are washed with 5% HCl, 5% NaOH, and brine, then purified via silica gel column chromatography (e.g., 10% methanol in dichloromethane) .
- Yield Optimization : Substituted benzamides or morpholine-carbonyl derivatives (e.g., ) improve yields to 58–65% by stabilizing intermediates.
Q. Q2. Which spectroscopic techniques are critical for validating the structure of this compound, and what spectral markers should researchers prioritize?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Pyrimidine protons : Resonances at δ 8.2–8.5 ppm (pyrimidine H) and δ 3.5–4.0 ppm (piperazine CH2) .
- Amide protons : Distinct NH signals at δ 6.8–7.2 ppm .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with mass accuracy within ±0.1 Da .
- IR Spectroscopy : Key absorptions at 1621 cm<sup>−1</sup> (C=O stretch) and 1592 cm<sup>−1</sup> (amide C-N) .
Q. Q3. How can researchers assess the purity and stability of this compound under storage conditions?
Answer:
- HPLC Analysis : Use C18 columns with UV detection (215/254 nm) to achieve >98% purity .
- Stability Testing : Monitor degradation in DMSO or aqueous buffers (pH 4–9) over 72 hours at 25°C and 4°C. Freeze-dried samples stored at −20°C show minimal decomposition for ≥6 months .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituents on the piperazine ring) influence the compound’s biological activity?
Answer:
- Piperazine Substituents :
- 4-Methylpiperazine : Enhances solubility via tertiary amine protonation at physiological pH .
- Nitro or Trifluoromethyl Groups : Increase lipophilicity (logP >3) but may reduce metabolic stability .
- SAR Studies : Replace the butanamide chain with pentanamide () to improve target binding affinity. Use in vitro assays (e.g., kinase inhibition) to quantify IC50 shifts .
Q. Q5. What strategies resolve contradictory data in target engagement assays (e.g., conflicting IC50 values across studies)?
Answer:
- Assay Standardization :
- Use ATP concentration-matched kinase assays to avoid false negatives due to competition .
- Validate cell permeability via LC-MS quantification of intracellular compound levels .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and correct for solvent effects (e.g., DMSO ≤0.1%) .
Q. Q6. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural redesign?
Answer:
- LogP Reduction : Introduce polar groups (e.g., morpholine-carbonyl in ) to decrease logP from 3.5 to 2.2, enhancing aqueous solubility .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs or fluorine atoms to slow CYP450-mediated oxidation .
- Prodrug Strategies : Convert the carbamoyl group to a phosphate ester for improved oral bioavailability .
Methodological Considerations
- Contradictions in Synthesis Yields : and report yields of 58–65% for similar compounds, while notes lower yields (27–60%) for nitro-substituted analogs. Resolution: Optimize stoichiometry (1:1.2 molar ratio of amine to acid) and use microwave-assisted synthesis to reduce reaction times .
- Spectral Interpretation : Discrepancies in NMR shifts (e.g., piperazine CH2 at δ 3.5 vs. 4.0 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6). Always report solvent conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
